molecular formula C13H10IN3O2S B4128843 1-(4-Iodophenyl)-3-(4-nitrophenyl)thiourea

1-(4-Iodophenyl)-3-(4-nitrophenyl)thiourea

Cat. No.: B4128843
M. Wt: 399.21 g/mol
InChI Key: HMGGVBQZEMYPBG-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-N’-(4-nitrophenyl)thiourea: is an organic compound that belongs to the class of thioureas It is characterized by the presence of an iodophenyl group and a nitrophenyl group attached to the thiourea moiety

Properties

IUPAC Name

1-(4-iodophenyl)-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O2S/c14-9-1-3-10(4-2-9)15-13(20)16-11-5-7-12(8-6-11)17(18)19/h1-8H,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGGVBQZEMYPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-N’-(4-nitrophenyl)thiourea typically involves the reaction of 4-iodoaniline with 4-nitrophenyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for N-(4-iodophenyl)-N’-(4-nitrophenyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-iodophenyl)-N’-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitrophenyl group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar aprotic solvents.

    Reduction Reactions: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.

Major Products Formed:

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Reduction Reactions: Products with an amine group replacing the nitro group.

    Oxidation Reactions: Sulfonyl derivatives of the original compound.

Scientific Research Applications

N-(4-iodophenyl)-N’-(4-nitrophenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-N’-(4-nitrophenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodophenyl and nitrophenyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-N’-(4-nitrophenyl)thiourea
  • N-(4-bromophenyl)-N’-(4-nitrophenyl)thiourea
  • N-(4-fluorophenyl)-N’-(4-nitrophenyl)thiourea

Comparison: N-(4-iodophenyl)-N’-(4-nitrophenyl)thiourea is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro, bromo, and fluoro analogs, the iodophenyl derivative may exhibit different reactivity patterns in substitution reactions and potentially enhanced biological activities due to the larger atomic radius and higher polarizability of iodine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Iodophenyl)-3-(4-nitrophenyl)thiourea
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1-(4-Iodophenyl)-3-(4-nitrophenyl)thiourea

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